2-Isopropyl-6-hydroxyanisole, commonly known as Butylated Hydroxyanisole (BHA), is an organic compound widely used as a food preservative and antioxidant. Its chemical structure features a methoxy group and a hydroxyl group on a phenolic ring, contributing to its antioxidant properties. BHA is classified under the category of phenolic antioxidants, which are compounds that prevent the oxidation of other molecules, thereby extending the shelf life of food products.
2-Isopropyl-6-hydroxyanisole is synthesized from natural sources or produced synthetically. It is classified as a synthetic antioxidant and is primarily used in food preservation, cosmetics, and pharmaceuticals. The compound is recognized for its ability to inhibit oxidative rancidity in fats and oils, making it valuable in various industries.
The synthesis of 2-Isopropyl-6-hydroxyanisole can be achieved through several methods:
The molecular formula of 2-Isopropyl-6-hydroxyanisole is , with a molecular weight of approximately 180.24 g/mol. The structure consists of a methoxy group (-OCH₃) attached to a phenolic ring that also carries a hydroxyl group (-OH) at the 6-position, along with an isopropyl group at the 2-position.
CC(C)C1=CC(=C(C=C1OC)O)C
InChI=1S/C11H16O2/c1-8(2)7-4-5-9(12)10(3)11(7)13-6/h4-6,8-10,12H,1-3H3
2-Isopropyl-6-hydroxyanisole participates in various chemical reactions due to its functional groups:
The primary mechanism by which 2-Isopropyl-6-hydroxyanisole acts as an antioxidant involves its ability to donate hydrogen atoms to free radicals, thereby terminating radical chain reactions that lead to oxidative damage. This process stabilizes free radicals by converting them into less reactive species:
This reaction highlights the importance of BHA in preventing oxidative stress in biological systems and food products.
BHA has a flash point of approximately 127 °C, indicating it should be handled with care due to flammability risks at elevated temperatures.
2-Isopropyl-6-hydroxyanisole is predominantly used in:
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